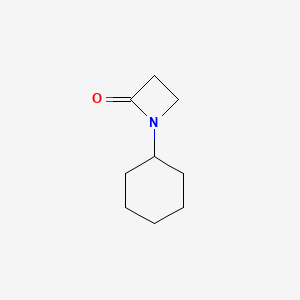

1-Cyclohexyl-2-azetidinone

Description

Structure

3D Structure

Properties

CAS No. |

34094-39-8 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-cyclohexylazetidin-2-one |

InChI |

InChI=1S/C9H15NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h8H,1-7H2 |

InChI Key |

VPSJXQVDFZOWSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclohexyl 2 Azetidinone and Its Analogues

Cycloaddition Approaches

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of 2-azetidinone synthesis, the most prominent of these is the [2+2] cycloaddition between a ketene (B1206846) and an imine, a transformation that provides direct access to the four-membered β-lactam ring. mdpi.comresearchgate.net

Ketene-Imine [2+2] Cycloaddition (Staudinger Synthesis)

Ketenes, being highly reactive and prone to polymerization, are typically generated in situ for immediate consumption in the cycloaddition reaction. organic-chemistry.org A common and practical method for their generation involves the dehydrohalogenation of acyl halides, such as acyl chlorides, using a tertiary amine base. mdpi.comnih.gov The tertiary amine, for instance triethylamine (B128534) (Et₃N), abstracts a proton from the α-carbon of the acyl halide, leading to the elimination of the halide and formation of the ketene. organic-chemistry.org This in situ generation technique is highly efficient and allows for the use of a wide variety of acyl halides, thereby enabling the synthesis of β-lactams with diverse substituents at the C3 and C4 positions. nih.gov

For the synthesis of 1-Cyclohexyl-2-azetidinone itself, which is unsubstituted at the C3 and C4 positions, the simplest ketene, derived from acetyl chloride, would be required. More complex analogues can be accessed by starting with appropriately substituted acyl halides.

The imine component of the Staudinger synthesis, also known as a Schiff base, is typically pre-formed through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgnih.gov For the synthesis of this compound, the requisite Schiff base is derived from cyclohexylamine. semanticscholar.orgorientjchem.org The reaction involves the condensation of cyclohexylamine with an aldehyde, often in the presence of a dehydrating agent or with azeotropic removal of water, to form the N-cyclohexylimine. orientjchem.org

The general reactivity of these Schiff bases in the Staudinger reaction is influenced by the electronic nature of the substituents on the imine. Electron-donating groups on the imine can facilitate the initial nucleophilic attack on the ketene. wikipedia.org The reaction of a Schiff base derived from cyclohexylamine and an appropriate aldehyde with an in situ generated ketene leads to the formation of the desired this compound framework.

Table 1: Representative Schiff Bases Derived from Cyclohexylamine for Staudinger Synthesis

| Aldehyde Reactant | Schiff Base Product Name | Reference |

| Piperonaldehyde | N-((E)-1,3-benzodioxol-5-ylmethylidene)cyclohexanamine | orientjchem.org |

| Benzaldehyde | N-Benzylidenecyclohexanamine | nih.gov |

This table provides examples of Schiff bases that can be synthesized from cyclohexylamine and used in the Staudinger reaction to produce N-cyclohexyl-substituted β-lactams.

The stereochemical outcome and yield of the Staudinger synthesis are highly dependent on the reaction conditions, including temperature, solvent, and the choice of base. rsc.orgnih.gov The reaction proceeds through a zwitterionic intermediate, and the stability and lifetime of this intermediate can be influenced by the polarity of the solvent. nih.gov In general, polar solvents can stabilize the zwitterionic intermediate, potentially allowing for equilibration and leading to the thermodynamically more stable trans isomer. nih.gov Conversely, non-polar solvents may favor a more rapid ring closure, often resulting in the kinetically controlled cis isomer. nih.gov

The choice of the tertiary amine base is also crucial. While triethylamine is commonly used, other bases such as Hünig's base (N,N-diisopropylethylamine) or proton sponges can be employed to modulate the reaction's selectivity and yield. organic-chemistry.org The strength and steric bulk of the base can influence the rate of ketene formation and potentially interact with the reaction intermediates.

Temperature plays a significant role in controlling the diastereoselectivity of the reaction. nih.gov Lower temperatures often favor the formation of the cis isomer, while higher temperatures can promote the formation of the more thermodynamically stable trans isomer. nih.gov For instance, in the synthesis of certain 3-acetoxy-2-azetidinones, performing the reaction at 0°C in dichloromethane (CH₂Cl₂) yielded the cis isomer, whereas conducting the reaction in refluxing toluene led to the exclusive formation of the trans adduct. mdpi.com

Table 2: Effect of Reaction Conditions on Diastereoselectivity in Staudinger-type Reactions

| Ketene Precursor | Imine | Base | Solvent | Temperature (°C) | Major Product | Reference |

| Acetoxyacetyl chloride | Arylimine | Triethylamine | CH₂Cl₂ | 0 | cis-isomer | mdpi.com |

| Acetoxyacetyl chloride | Arylimine | Triethylamine | Toluene | Reflux | trans-isomer | mdpi.com |

| Phthalimidoacetyl chloride | Chiral Schiff base | Triethylamine | CH₂Cl₂ | 0 | Single cis-diastereoisomer | nih.gov |

This table illustrates how changes in solvent and temperature can significantly influence the stereochemical outcome of the Staudinger cycloaddition for the synthesis of β-lactam analogues.

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and, in some cases, improve yields and selectivities. mdpi.comorganic-chemistry.orgrsc.org The application of microwave heating to the Staudinger synthesis has been shown to be effective, often leading to significantly reduced reaction times compared to conventional heating methods. mdpi.comsci-hub.se For example, the synthesis of 1-acetamido-3-chloro-2-azetidinones was achieved in 30-45 minutes with yields of 81-96% under microwave irradiation, whereas conventional heating required 16-24 hours and gave lower yields of 50-60%. mdpi.com This rate enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves. Microwave-assisted protocols have been successfully employed for the synthesis of a variety of β-lactam derivatives, including those with sensitive functional groups. organic-chemistry.orgresearchgate.net

Cyclization Reactions

Cyclization reactions, particularly the intramolecular cyclization of β-amino acids and their derivatives, represent a fundamental and widely used strategy for the synthesis of the azetidinone core.

This method involves the formation of an amide bond between the amino and carboxylic acid (or ester) functionalities of a linear β-amino acid precursor. The success of this cyclization depends on the use of effective activating agents or condensing systems to facilitate the formation of the strained four-membered ring.

Carbodiimides, most notably N,N'-Dicyclohexylcarbodiimide (DCC), are classic reagents for promoting condensation reactions, including the formation of amide bonds in peptide synthesis. wikipedia.org This methodology can be applied to the intramolecular cyclization of β-amino acids to form β-lactams.

The mechanism involves the activation of the carboxylic acid group of the β-amino acid by the carbodiimide. The carboxylate attacks the central carbon of the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, facilitating the subsequent intramolecular nucleophilic attack by the amino group to close the ring, yielding the this compound and N,N'-dicyclohexylurea as a byproduct.

A highly effective method for the cyclization of β-amino acids involves the use of a combination of triphenylphosphine (PPh₃) and a heterocyclic disulfide, such as 2,2'-dipyridyl disulfide. This system serves as an excellent condensing agent for promoting β-lactam formation under mild conditions.

The reaction is typically performed by refluxing the β-amino acid with triphenylphosphine and 2,2'-dipyridyl disulfide in a solvent like acetonitrile. This method has been successfully used to synthesize 4-phenyl-2-azetidinone from 3-amino-3-phenylpropionic acid in good yield. The conditions are also noted for their utility in macrolactonization reactions, highlighting their effectiveness in forming cyclic structures.

Table 4: Cyclization of 3-Amino-3-phenylpropionic Acid

| Reagents | Solvent | Conditions | Product | Yield |

|---|

Carbene Insertion Reactions

Carbene insertion reactions offer a modern and efficient way to form the C-N bond of the β-lactam ring. These reactions typically involve the generation of a reactive carbene species that undergoes intramolecular insertion into a C-H bond.

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazoacetamides to generate rhodium carbenes. These carbenes can then undergo intramolecular C-H insertion to form the β-lactam ring. researchgate.netnih.gov This method has been successfully applied to the synthesis of various β-lactam antibiotics, including carbapenems. nih.gov The choice of rhodium catalyst and ligands can influence the efficiency and stereoselectivity of the reaction.

| Catalyst | Ligands | Yield (%) | Enantiomeric Excess (%) | Reference |

| Rh₂(OAc)₄ | - | - | - | nih.gov |

| Rh₂(N-naphthoyl-(S)-AA)₄ | Phe, Ala, Val | 85-94 | 83-96 | nih.gov |

Table 1: Examples of Rhodium Catalysts in β-Lactam Synthesis

The reaction is believed to proceed through the formation of a rhodium-carbene intermediate, which then inserts into a C-H bond on the N-alkyl group. This process is often highly regioselective and can be rendered enantioselective through the use of chiral ligands on the rhodium catalyst. researchgate.netnih.gov

The photolytic reaction of chromium carbene complexes with imines provides a pathway to β-lactams. acs.orgacs.orglookchem.com This reaction is thought to proceed through the formation of a chromium-ketene intermediate upon photolysis of the carbene complex. acs.org This ketene intermediate can then undergo a [2+2] cycloaddition with an imine to form the β-lactam ring. This method offers an alternative to the traditional Staudinger synthesis for the generation of ketenes.

Electroreductive Intramolecular Cross-Coupling

Electroreductive methods can be utilized for the synthesis of β-amino alcohols, which are precursors to β-lactams, through the cross-coupling of aldehydes and imines. rsc.org This electrochemical protocol involves the cathodic generation of dianions from imines, which then act as nucleophiles attacking the aldehyde. rsc.org While not a direct synthesis of the β-lactam ring, this method provides an efficient route to the key β-amino alcohol intermediates. This approach is notable for its use of electrons as a safe reducing agent and its broad substrate scope. rsc.org

Other Advanced Synthetic Strategies

The field of β-lactam synthesis is continually evolving, with new and innovative methods being developed. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of β-lactam derivatives. nih.gov For instance, copper-catalyzed enantioconvergent radical C(sp³)–C(sp²) cross-coupling of tertiary α-bromo-β-lactams with organoboronate esters has been developed for the synthesis of α-quaternary β-lactams. sustech.edu.cn

Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation represents another advanced strategy for constructing the β-lactam ring. nsf.gov Additionally, photochemical methods, such as the Zimmerman–O'Connell–Griffin rearrangement, have been applied to the synthesis of β-lactams via a [2+2] cycloaddition. nih.gov

Strain-Release Homologation Approaches

Strain-release-driven reactions provide a powerful thermodynamic driving force for the formation of complex molecules from highly strained precursors. In the context of azetidinone synthesis, this approach often involves the ring-opening or rearrangement of compact, high-energy bicyclic systems to form the desired four-membered lactam ring. One such strategy utilizes [1.1.1]propellane, a highly strained molecule, which can undergo strain-release-driven addition reactions to create intermediates suitable for cyclization into spiro-β-lactams. mdpi.com

A more direct and increasingly popular strategy involves the functionalization of azabicyclo[1.1.0]butanes (ABBs). These compounds possess significant ring strain, which facilitates the cleavage of the central C-N bond upon reaction with various radical species. This process, termed radical strain-release (RSR) photocatalysis, allows for the mild and efficient synthesis of densely functionalized azetidines. chemrxiv.org While this method primarily yields azetidines, modifications and related strain-release strategies can be adapted for the synthesis of their corresponding carbonyl derivatives, the azetidinones. The general concept relies on the controlled opening of the strained bicyclic system to introduce desired substituents and form the stable, albeit still strained, four-membered ring. chemrxiv.orgnih.govchemrxiv.org

Table 1: Radical Strain-Release Photocatalysis for Azetidine (B1206935) Synthesis This table showcases the synthesis of azetidine derivatives, which are precursors or structural analogues to azetidinones, via a strain-release mechanism.

| Entry | Sulfonylimine Precursor | Azabicyclo[1.1.0]butane (ABB) | Product | Yield (%) |

| 1 | N-(Phenylsulfonyl)benzaldimine | 1-(4-Methoxybenzyl)-3-phenyl-1-azabicyclo[1.1.0]butane | 2-(Benzyl(4-methoxybenzyl)amino)-1,2-diphenylethan-1-one | 95 |

| 2 | N-(p-Tolylsulfonyl)cinnamaldimine | 1-(4-Methoxybenzyl)-3-phenyl-1-azabicyclo[1.1.0]butane | (E)-N-(4-Methoxybenzyl)-N-(1,3-diphenylallyl)benzenesulfonamide | 88 |

| 3 | N-((4-(tert-Butyl)phenyl)sulfonyl)benzaldimine | 1-Benzoyl-3-methyl-1-azabicyclo[1.1.0]butane | 1-Benzoyl-2-((N-((4-(tert-butyl)phenyl)sulfonyl)benzamido)methyl)-2-methylazetidine | 76 |

Source: Adapted from research on radical strain-release photocatalysis for the synthesis of azetidines. chemrxiv.org

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed C-H activation has emerged as a transformative tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new C-N bonds without the need for pre-functionalization. rsc.org This methodology is particularly powerful for constructing nitrogen-containing heterocycles, including the strained 2-azetidinone ring. nih.govresearchgate.net

The synthesis of β-lactams via this route typically involves an intramolecular amination of an unactivated C(sp³)–H bond at the γ-position relative to a nitrogen atom. A directing group, often a picolinamide (PA) attached to the amine substrate, is crucial for bringing the palladium catalyst into proximity with the target C-H bond. nih.govnih.gov The reaction proceeds through a palladacycle intermediate, followed by oxidation of Pd(II) to a high-valent Pd(IV) species using a suitable oxidant. The final, and often challenging, step is the reductive elimination from the Pd(IV) center to form the desired C-N bond, thereby closing the four-membered ring and regenerating the Pd(II) catalyst. nsf.gov

The choice of oxidant is critical to favor C-N bond formation over competing pathways like C-C bond formation. nsf.gov This method has been successfully applied to synthesize a variety of azetidines and β-lactams with high efficiency and, in some cases, excellent enantioselectivity through the use of chiral ligands. nih.govnsf.gov

Table 2: Palladium-Catalyzed Synthesis of Azetidines via C(sp³)–H Amination This table provides examples of azetidine synthesis, demonstrating the core principles applicable to the formation of the analogous azetidinone ring.

| Entry | Substrate | Catalyst | Oxidant | Base | Product | Yield (%) |

| 1 | N-(2-Picolinoyl)-3-phenylpropan-1-amine | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | 1-(Picolinoyl)-3-phenylazetidine | 85 |

| 2 | N-(2-Picolinoyl)butan-1-amine | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | 3-Ethyl-1-(picolinoyl)azetidine | 78 |

| 3 | N-(2-Picolinoyl)-2,2-dimethylpropan-1-amine | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | 3,3-Dimethyl-1-(picolinoyl)azetidine | 91 |

Source: Adapted from studies on palladium-catalyzed intramolecular amination of C(sp³)-H bonds. nih.gov

Kulinkovich-Type Coupling

The Kulinkovich reaction is a well-established method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The key intermediate in this process is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent. organic-chemistry.org

While the classical Kulinkovich reaction yields carbocycles, a modification known as the Kulinkovich-de Meijere reaction allows for the synthesis of cyclopropylamines from amides or nitriles. organic-chemistry.orgresearchgate.net In this variation, the titanacyclopropane intermediate reacts with the amide carbonyl group to form an oxatitanacyclopentane. Due to the poor leaving group ability of the dialkylamino group, this intermediate undergoes ring-opening to an iminium-titanium oxide species, which then cyclizes to form the cyclopropylamine after hydrolysis. organic-chemistry.org

Adapting this methodology for the synthesis of a four-membered lactam like this compound is not a direct, single-step transformation. However, the principles of titanium-mediated coupling can be applied in multi-step sequences. For instance, functionalized cyclopropanols or cyclopropylamines derived from Kulinkovich-type reactions can serve as versatile building blocks. These intermediates can undergo subsequent ring-expansion or rearrangement reactions to furnish the 2-azetidinone skeleton. The reaction of a titanacyclopropane with an isocyanate, for example, could theoretically lead to intermediates that, upon rearrangement and hydrolysis, yield a β-lactam, although this is a less common approach compared to established methods like the Staudinger cycloaddition. mdpi.comtandfonline.com

Table 3: Kulinkovich-de Meijere Synthesis of Cyclopropylamines This table illustrates the synthesis of cyclopropylamines from amides, showcasing a related titanium-mediated coupling that could be a starting point for multi-step azetidinone syntheses.

| Entry | Amide | Grignard Reagent | Titanium Reagent | Product | Yield (%) |

| 1 | N,N-Dimethylformamide | Cyclopentylmagnesium chloride | Ti(O-i-Pr)₄ | N,N-Dimethyl-1-cyclopentylcyclopropanamine | 85 |

| 2 | N,N-Dimethylbenzamide | Ethylmagnesium bromide | Ti(O-i-Pr)₄ | N,N,1-Trimethyl-1-phenylcyclopropanamine | 75 |

| 3 | N-Cyclohexyl-N-methylformamide | Ethylmagnesium bromide | Ti(O-i-Pr)₄ | N-Cyclohexyl-N,1-dimethylcyclopropanamine | 82 |

Source: Adapted from research on the Kulinkovich-de Meijere reaction. organic-chemistry.org

Mechanistic Investigations of 1 Cyclohexyl 2 Azetidinone Formation

Staudinger Cycloaddition Mechanism

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains one of the most versatile and widely used methods for the synthesis of β-lactams. wikipedia.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to yield a 2-azetidinone. mdpi.comwikipedia.org The mechanism is generally accepted to proceed through a two-step sequence involving a zwitterionic intermediate. mdpi.com

Zwitterionic Intermediate Formation

The initial step of the Staudinger cycloaddition is the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. wikipedia.orgwenxuecity.com This attack results in the formation of a zwitterionic intermediate. wikipedia.orgwenxuecity.comorganic-chemistry.org The rate of this step is significantly influenced by the electronic properties of the substituents on the imine. Electron-donating groups on the imine enhance the nucleophilicity of the nitrogen atom, thereby facilitating the formation of the zwitterionic intermediate. wikipedia.orgwenxuecity.com Conversely, electron-withdrawing groups on the imine hinder this initial nucleophilic attack. wikipedia.orgwenxuecity.com

Electrocyclization Step

Following the formation of the zwitterionic intermediate, the next step is a conrotatory 4π-electrocyclization to form the four-membered β-lactam ring. mdpi.comwikipedia.org This ring-closure can also be viewed as an intramolecular Mannich-type reaction where the enolate portion of the intermediate attacks the electrophilic iminium moiety. mdpi.com It is noteworthy that this electrocyclization step does not always follow the typical Woodward-Hoffmann rules for thermal cycloadditions. wikipedia.orgwenxuecity.com Under certain conditions, such as in the gas phase, computational studies suggest that the mechanism may be concerted. wikipedia.orgwenxuecity.com

Role of Substituents on Reaction Performance

On the Ketene: Ketenes bearing strong electron-donating substituents tend to favor the formation of cis-β-lactams. wikipedia.org In contrast, ketenes with strong electron-withdrawing groups generally lead to the formation of trans-β-lactams. wikipedia.org The electronic nature of the ketene substituent affects the rate of the reaction; a slower reaction can allow for isomerization of the imine, which typically results in the more stable trans product. wikipedia.org

On the Imine: As mentioned earlier, electron-donating groups on the imine accelerate the initial nucleophilic attack. wikipedia.orgwenxuecity.com The stereochemistry of the imine itself is also a key factor. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. wikipedia.org The steric bulk of the N-substituent on the imine can also influence the reaction. For instance, in the related sulfa-Staudinger reaction, imines with bulky N-substituents such as N-cyclohexyl exclusively undergo [2+2] cycloaddition to form the corresponding trans-β-sultams. acs.org

The interplay between the electronic and steric effects of the substituents on both reactants, as well as the reaction conditions (e.g., solvent and temperature), makes the stereochemical outcome of the Staudinger synthesis complex and sometimes difficult to predict. mdpi.comwikipedia.org

Mechanisms of Intramolecular Cyclizations

Beyond the intermolecular Staudinger cycloaddition, 2-azetidinones can also be synthesized via intramolecular cyclization reactions. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the four-membered ring.

One such approach is the base-catalyzed intramolecular cyclization of fumaramide (B1208544) derivatives. For example, optically active 2-azetidinones have been synthesized from N-(α-methyl)benzyl fumaramide organic-chemistry.orgrotaxanes. um.esnih.gov In this system, the cyclization can be directed to occur in a regio-, diastereo-, and enantiocontrolled manner. um.es The reaction proceeds through the formation of a β-lactam with two adjacent chiral centers, including a quaternary carbon. um.esnih.gov The stereochemical outcome of these intramolecular cyclizations can be significantly different depending on whether the reaction occurs within the constrained environment of a macrocycle or in a non-interlocked system. um.esnih.gov

Another method involves the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds. This has been used to obtain enantiomerically pure or enriched azetidin-2-ones from aromatic α-iminoesters derived from α-amino acids. acs.org

Catalytic Mechanisms

The development of catalytic methods for the synthesis of 2-azetidinones is an area of active research, aiming to improve efficiency and enantioselectivity.

Nickel-Catalyzed Cycloaddition Mechanisms

Nickel catalysts have been effectively employed in the cycloaddition reactions to form heterocyclic compounds, including those with a 2-azetidinone core. For instance, nickel-catalyzed cycloadditions of 1,3-dienes with 3-azetidinones have been developed to synthesize eight-membered N-heterocycles. nih.gov

A proposed mechanism for the nickel-catalyzed cycloaddition of a 1,3-diene and a 3-azetidinone involves the oxidative coupling of the diene and the carbonyl group of the azetidinone to form an η³:η¹-allylalkoxynickel(II) complex. nih.gov This intermediate then undergoes a β-carbon elimination to generate the final product. nih.gov

In a related context, an efficient in situ method for generating the active Ni(0) catalyst from inexpensive and air-stable Ni(II) precursors has been developed for the [4+2]-cycloaddition of alkynes and 3-azetidinones, yielding 3-dehydropiperidinones. nih.govacs.org Nickel-catalyzed azide-alkyne cycloadditions have also been studied, where a nickellacyclopropene intermediate is proposed to be formed through the oxidative addition of the alkyne to the Ni(0) catalyst. rsc.org

Gold-Catalyzed Heterocyclization Mechanisms

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools in organic synthesis due to their unique ability to activate alkynes and allenes toward nucleophilic attack. In the context of forming 2-azetidinone rings, gold-catalyzed heterocyclization reactions of substrates bearing both an alkyne or allene (B1206475) and a nucleophilic nitrogen atom offer an efficient pathway.

While direct mechanistic studies on 1-cyclohexyl-2-azetidinone formation via this method are specific, the general mechanism for gold-catalyzed intramolecular hydroamination of N-alkenyl or N-alkynyl amides provides a strong model. The catalytic cycle is thought to commence with the coordination of the gold catalyst to the carbon-carbon multiple bond, enhancing its electrophilicity.

A proposed mechanistic pathway for the gold-catalyzed cyclization of a generic N-but-3-enamide to form a β-lactam ring involves the following key steps:

Activation of the Alkene/Alkyne: The gold(I) or gold(III) catalyst coordinates to the π-system of the alkene or alkyne moiety of the substrate. This coordination acts as a soft Lewis acid, activating the multiple bond for nucleophilic attack.

Intramolecular Nucleophilic Attack: The nitrogen atom of the amide group attacks the activated carbon-carbon bond in an intramolecular fashion. This cyclization can proceed via different modes (e.g., exo or endo), with the regioselectivity often influenced by the nature of the catalyst and substrate. For the formation of a four-membered azetidinone ring, a 4-exo-dig or 4-exo-trig cyclization would be required.

Protodeauration/Reductive Elimination: Following the cyclization, the resulting organogold intermediate undergoes a protodeauration step, where a proton source cleaves the carbon-gold bond, regenerating the active catalyst and yielding the final heterocyclic product.

Recent studies have highlighted the versatility of gold catalysis in synthesizing various heterocyclic structures, including those containing the β-lactam core. beilstein-journals.org For instance, gold-catalyzed cyclization of 4-allenyl-2-azetidinones has been shown to produce bicyclic β-lactams. beilstein-journals.org Although the precise mechanism is not fully elucidated, a plausible pathway involves the activation of the allene by AuCl₃, followed by cyclization to form a vinyl-gold intermediate. beilstein-journals.org Density Functional Theory (DFT) calculations have been employed to understand the selective activation of allene and alkyne components in such reactions. beilstein-journals.org

The choice of ligands on the gold center can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org For example, in related gold-catalyzed carbocyclization reactions, the steric and electronic properties of the ancillary ligand have been shown to direct the regioselectivity of the initial bond formation. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of β-lactams, including this compound, can be achieved through various palladium-catalyzed carbonylative strategies. These methods typically involve the insertion of carbon monoxide (CO) into a palladium-carbon bond, followed by intramolecular trapping by a nitrogen nucleophile.

A general catalytic cycle for the palladium-catalyzed synthesis of β-lactams from an appropriate N-substituted allylic amine derivative can be described as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an allylic substrate (e.g., an allylic halide or acetate) to a low-valent palladium(0) complex. This step forms a π-allylpalladium(II) intermediate.

Carbon Monoxide Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the intermediate to form an acyl-palladium complex. This step is crucial for introducing the carbonyl group of the β-lactam ring.

Intramolecular Nucleophilic Attack (Aminocarbonylation): The nitrogen atom of the amine moiety, tethered to the allylic backbone, attacks the electrophilic acyl-palladium species. This intramolecular cyclization leads to the formation of the four-membered β-lactam ring.

Reductive Elimination: The final step is the reductive elimination from the resulting palladium(II) intermediate, which releases the β-lactam product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. lumenlearning.comyoutube.comyoutube.com

The efficiency of these reactions can be influenced by several factors, including the choice of palladium precursor, ligands, base, and reaction conditions. For instance, hindered amines have been shown to give satisfactory yields in palladium-catalyzed carbonylative C-H activation to form β-lactams, proceeding through a four-membered ring cyclopalladation complex. nih.gov

The table below summarizes key aspects of the general palladium-catalyzed cross-coupling mechanism for β-lactam formation.

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst reacts with the substrate (e.g., aryl or vinyl halide) to form a Pd(II) complex. | R-Pd(II)-X |

| Transmetalation | The organometallic reagent transfers its organic group to the palladium complex. | R-Pd(II)-R' |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the C-C bond. | R-R' |

Ring-Opening Mechanisms

The four-membered ring of this compound, like other β-lactams, is susceptible to ring-opening reactions due to inherent ring strain. wikipedia.org This reactivity can be exploited for the synthesis of other valuable organic molecules, such as β-amino acids and their derivatives. The ring-opening typically occurs via cleavage of the amide bond (the N1-C2 bond or the C2-C3 bond).

The most common ring-opening mechanism is the hydrolysis of the amide bond, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the β-lactam is protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate result in the cleavage of the amide bond and the formation of a β-amino acid.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion or another nucleophile directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which, upon protonation (from the solvent, for example), can lead to the ring-opened β-amino acid. The rate of hydrolysis can be influenced by the substituents on the β-lactam ring. utrgv.edu

Besides hydrolysis, other nucleophiles can also induce the ring-opening of β-lactams. For example, the reaction with alcohols (alcoholysis) or amines (aminolysis) can yield β-amino esters or β-amino amides, respectively.

Recent research has also explored photochemical methods for ring-opening. For instance, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This strategy relies on the initial formation of a strained ring, which is then opened in a subsequent step. beilstein-journals.org

The stability of the β-lactam ring and its propensity for ring-opening are influenced by several factors, including the nature of the substituents on the ring and the reaction conditions. For example, electron-withdrawing groups on the nitrogen atom can facilitate the cleavage of the N1-C2 bond. utrgv.edu

The table below provides a summary of common conditions that lead to the ring-opening of β-lactams.

| Reagent/Condition | Type of Ring-Opening | Product |

| H₃O⁺ | Acid-catalyzed hydrolysis | β-Amino acid |

| OH⁻ | Base-catalyzed hydrolysis | β-Amino acid salt |

| R'OH / H⁺ | Acid-catalyzed alcoholysis | β-Amino ester |

| R'NH₂ | Aminolysis | β-Amino amide |

| Light / Additives | Photochemical ring-opening | Varies (e.g., aminodioxolanes) |

Stereochemical Control and Diastereoselective Synthesis of 1 Cyclohexyl 2 Azetidinone

Factors Influencing Stereoselectivity

The diastereoselectivity of β-lactam formation, particularly through the widely used Staudinger cycloaddition (a [2+2] reaction between a ketene (B1206846) and an imine), is not governed by a single factor but is rather a result of a complex interplay of several variables. acs.orgrsc.org Understanding and manipulating these factors are crucial for directing the reaction toward the desired stereoisomer.

Substituents: The electronic nature of the substituents on both the ketene and the imine plays a pivotal role in determining the cis/trans selectivity of the resulting β-lactam. acs.orgnih.govorganic-chemistry.org Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure of the zwitterionic intermediate, favoring the formation of the cis-β-lactam. acs.orgnih.govorganic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down this ring closure, allowing for isomerization of the intermediate, which leads to a preference for the trans-β-lactam. acs.orgnih.govorganic-chemistry.org For instance, N-triflyl (N-Tf) imines, being more electron-withdrawing, tend to produce trans products, while N-tosyl (N-Ts) imines favor cis isomers. nih.gov

Reaction Conditions:

Base: In reactions where the ketene is generated in situ from an acyl chloride, the choice of base is critical. Tertiary amines like triethylamine (B128534) are commonly used to facilitate the dehydrohalogenation. mdpi.com Chiral amines can also be employed as catalysts to induce enantioselectivity. rsc.org

Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the diastereomeric ratio of the products.

Temperature: Temperature can have a significant impact on diastereoselectivity. researchgate.net While lower temperatures often lead to higher selectivity by favoring the kinetically controlled product, higher temperatures can sometimes favor the thermodynamically more stable isomer or lead to a mixture of products. mdpi.comresearchgate.net

Order of Addition: The sequence in which the reactants are mixed can influence the outcome, particularly in reactions involving in situ generation of reactive intermediates like ketenes. researchgate.net

The following table summarizes the general influence of these factors on the stereochemical outcome of the Staudinger reaction:

| Factor | Influence on Stereoselectivity |

| Ketene Substituents | Electron-donating groups favor cis isomers; electron-withdrawing groups favor trans isomers. acs.orgnih.govorganic-chemistry.org |

| Imine Substituents | Electron-withdrawing groups favor cis isomers; electron-donating groups favor trans isomers. acs.orgnih.govorganic-chemistry.org |

| Base | Can influence the rate of ketene formation and act as a catalyst. Chiral bases can induce enantioselectivity. rsc.org |

| Solvent | Polarity can affect the stability of intermediates and transition states. |

| Temperature | Lower temperatures generally lead to higher kinetic control and selectivity. mdpi.comresearchgate.net |

| Order of Addition | Can be critical when dealing with unstable intermediates. researchgate.net |

Enantioselective and Diastereoselective Approaches

Achieving high levels of stereocontrol is paramount for the synthesis of biologically active molecules. Several strategies have been developed to control the formation of specific stereoisomers of 1-cyclohexyl-2-azetidinone and its derivatives.

Formation of Cis and Trans Isomers

The relative stereochemistry of the substituents on the β-lactam ring is designated as cis or trans. In a disubstituted β-lactam, if the substituents are on the same face of the ring, it is the cis isomer, and if they are on opposite faces, it is the trans isomer. libretexts.org The formation of these isomers is often dictated by the mechanism of the ring-forming reaction.

In the context of the Staudinger reaction, the stereoselectivity arises from the competition between two pathways for the zwitterionic intermediate formed from the ketene and the imine: direct conrotatory ring closure to give the cis-product, and isomerization of the iminium ion followed by ring closure to yield the trans-product. organic-chemistry.orgresearchgate.net The electronic properties of the substituents on both reactants are a key determinant of which pathway is favored. acs.orgnih.gov For example, a rhodium-catalyzed three-component reaction has been shown to produce densely functionalized β-lactams with excellent diastereoselectivity, exclusively yielding the cis geometry. rsc.org

Use of Chiral Auxiliaries

One of the most powerful and widely used methods for achieving enantioselective synthesis is the use of chiral auxiliaries. acs.orgnih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. wikipedia.org

In the synthesis of β-lactams, chiral auxiliaries can be attached to either the ketene or the imine component. acs.orgnih.gov For instance, chiral imines derived from D-(+)-glucose have been used in [2+2] cycloadditions with ketenes to produce cis-β-lactams with very high diastereoselectivity. nih.gov Similarly, chiral N-heterocyclic carbenes have been used as catalysts in the Staudinger reaction to produce N-Boc β-lactams with high enantioselectivity. organic-chemistry.org Evans' oxazolidinones are another class of highly effective chiral auxiliaries that have been widely applied in asymmetric synthesis, including the formation of β-lactams. scielo.org.mxrsc.org Cyclohexyl-based chiral auxiliaries have also demonstrated high efficiency in inducing diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com

The choice of the chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The auxiliary provides a sterically and/or electronically biased environment that favors the approach of the reactants from a specific direction, leading to the preferential formation of one enantiomer over the other.

Diastereoselective Access to Substituted Azetidinones

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex and highly substituted β-lactams. Diastereoselective reactions on the pre-formed azetidinone ring or during its formation allow for the introduction of additional stereocenters with a high degree of control.

For example, multicomponent cycloaddition reactions are powerful tools for the synthesis of β-lactam derivatives with high stereoselectivity. rsc.org The Staudinger ketene-imine cycloaddition remains a cornerstone for accessing variously substituted 2-azetidinones. mdpi.com By carefully selecting the substituents on both the ketene and the imine, it is possible to control the diastereoselectivity of the cycloaddition. For instance, the reaction of cyclic ketenes with imines bearing either electron-donating or electron-withdrawing substituents on the nitrogen atom can lead to opposite trans or cis diastereoselectivity. nih.gov

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been employed for the diastereoselective synthesis of highly functionalized cyclohexanones, which can be precursors to or share structural motifs with substituted azetidinones. nih.gov The synthesis of chiral, highly functionalized zwitterionic bicyclic lactams has also been achieved with high diastereoselectivity, providing scaffolds for the construction of substituted piperidines. nih.gov These examples highlight the diverse strategies available for the diastereoselective synthesis of complex molecules based on the azetidinone core.

Advanced Characterization Techniques for 1 Cyclohexyl 2 Azetidinone

Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive method to probe the molecular structure of 1-Cyclohexyl-2-azetidinone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of a β-lactam, such as this compound, is the carbonyl (C=O) stretching vibration. This absorption is typically strong and appears at a higher frequency compared to acyclic amides due to the ring strain of the four-membered ring. The incorporation of the carbonyl group into a strained ring, such as the azetidinone ring, increases the frequency of the C=O stretching vibration. pg.edu.pludel.edu For β-lactams, this characteristic band is generally observed in the range of 1730-1760 cm⁻¹. This high frequency is a hallmark of the strained four-membered ring system.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| β-lactam C=O Stretch | 1730 - 1760 |

Beyond the carbonyl stretch, other vibrational modes in the IR spectrum provide further structural confirmation of this compound. The stretching of the C-H bonds in the cyclohexyl group and the azetidinone ring typically appear in the region of 2850-3000 cm⁻¹. pressbooks.pub Specifically, sp³ C-H bond stretching in alkanes is observed around 2900 cm⁻¹. pressbooks.pub Bending vibrations for CH₂ and CH₃ groups are found between 1350-1470 cm⁻¹. libretexts.org The C-N bond stretching vibration is generally found in the 1000 to 1350 cm⁻¹ range for aliphatic amines. msu.edu

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 |

| CH₂/CH₃ Bend | 1350 - 1470 |

| C-N Stretch | 1000 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound.

Proton NMR (¹H-NMR) is particularly useful for determining the relative stereochemistry of substituents on the β-lactam ring. The coupling constant (J-value) between the protons at the C-3 and C-4 positions is diagnostic. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. libretexts.org For β-lactams, a cis-relationship between the protons on C-3 and C-4 typically results in a larger coupling constant (³J ≈ 5-7 Hz), while a trans-relationship shows a smaller coupling constant (³J ≈ 2-3 Hz). The typical coupling constant for cis protons on an alkene is 6-12 Hz, while for trans protons it is 12-18 Hz. iastate.edu This difference allows for the unambiguous assignment of the stereochemistry of the azetidinone ring.

| Stereochemistry | Typical ³J(H-3, H-4) Coupling Constant (Hz) |

| Cis | 5 - 7 |

| Trans | 2 - 3 |

Carbon-13 NMR (¹³C-NMR) provides detailed information about the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment. The carbonyl carbon of the β-lactam ring is highly deshielded and typically appears in the range of 165-190 ppm. oregonstate.educompoundchem.com The carbons of the cyclohexyl ring will have chemical shifts in the typical alkane region, generally between 10-50 ppm. oregonstate.educompoundchem.com The carbons of the azetidinone ring directly attached to the nitrogen atom will also show characteristic shifts. The carbon atom bonded to an amine group typically appears in the 30-60 ppm range. wisc.edu

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 165 - 190 |

| Cyclohexyl Carbons | 10 - 50 |

| Azetidinone Ring Carbons (non-carbonyl) | 30 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound. nih.govnih.gov These techniques overcome the limitations of one-dimensional NMR, such as signal overlap, especially in complex regions of the spectrum. emerypharma.comuvic.ca

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in the COSY spectrum of this compound would reveal the connectivity between protons on the cyclohexyl ring and the azetidinone ring. For instance, the proton at C3 of the azetidinone ring would show a correlation to the protons at C4. Similarly, the methine proton of the cyclohexyl group attached to the nitrogen would show correlations to the adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. nih.govyoutube.com An HSQC or HMQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals of the cyclohexyl and azetidinone moieties. This is invaluable for assigning the carbon spectrum, which often has a wider chemical shift dispersion and less signal overlap than the proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. emerypharma.com For this compound, HMBC correlations would be expected between the protons on the cyclohexyl ring and the carbons of the azetidinone ring, and vice versa. For example, the protons on the carbon adjacent to the nitrogen in the cyclohexyl ring would show a correlation to the carbonyl carbon (C2) and the C4 carbon of the azetidinone ring.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| Cyclohexyl-H1' | Cyclohexyl-H2', H6' | C2, C4, Cyclohexyl-C2', C6' |

| Azetidinone-H3 | Azetidinone-H4 | C2, C4 |

| Azetidinone-H4 | Azetidinone-H3 | C2, C3, Cyclohexyl-C1' |

This table is illustrative and based on expected connectivities. Actual chemical shifts would be required for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In mass spectrometry, the molecular ion (M⁺) is formed by the removal of one electron from the molecule. Its mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C₁₀H₁₇NO), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight. Adducts, such as [M+H]⁺ or [M+Na]⁺, are also commonly observed, particularly with soft ionization techniques like Electrospray Ionization (ESI). massbank.eu

Electron Ionization (EI) mass spectrometry typically causes extensive fragmentation of the molecule. youtube.com The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Cleavage of the bond between the cyclohexyl ring and the nitrogen atom would be a likely fragmentation pathway. Another common fragmentation for cyclic ketones involves the loss of small neutral molecules. youtube.com The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structure/Origin |

| [C₁₀H₁₇NO]⁺ | 167 | Molecular Ion (M⁺) |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

| [C₄H₆NO]⁺ | 84 | Fragment from azetidinone ring cleavage |

This table presents hypothetical major fragments. The actual mass spectrum would show a more complex pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. The β-lactam ring in 2-azetidinone derivatives is a known chromophore. unipi.it The UV-Vis spectrum of this compound would be expected to show an absorption maximum characteristic of the n → π* transition of the carbonyl group within the four-membered ring. The position and intensity of this absorption can be influenced by the substituent on the nitrogen atom and the solvent used for the measurement.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, if chiral centers are introduced into the molecule, for instance, by substitution on the azetidinone or cyclohexyl ring, CD spectroscopy can be used to determine the absolute configuration of the resulting stereoisomers. nih.gov The CD spectrum provides information about the three-dimensional structure of the molecule in solution, which is complementary to the solid-state information obtained from X-ray crystallography. The sign and magnitude of the Cotton effects in the CD spectrum are related to the stereochemistry of the chromophore and its environment. nih.gov

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule. This provides unambiguous information about bond lengths, bond angles, and the conformation of the cyclohexyl and azetidinone rings. This technique is essential for confirming the stereochemistry of any chiral derivatives and for understanding intermolecular interactions in the solid state. mdpi.com

Advanced Characterization of this compound: A Detailed Scientific Review

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of many life-saving antibiotics. Beyond their well-established medicinal roles, these strained heterocycles are also valuable synthons in organic chemistry. mdpi.org The compound this compound, featuring a cyclohexyl group appended to the nitrogen atom of the azetidinone core, presents a molecule of significant interest for structural and stereochemical studies. This article delves into the advanced characterization techniques employed to elucidate the nuanced structural features of this compound, focusing on its solid-state structure, stereoisomeric forms, hydrogen bonding networks, and elemental composition.

Advanced analytical methods are indispensable for a comprehensive understanding of the three-dimensional architecture and intermolecular interactions of this compound. These techniques provide a molecular-level blueprint that is crucial for predicting its chemical behavior and potential applications.

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. While a specific crystal structure for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSDC) uiowa.eduuiowa.edumanchester.ac.ukcam.ac.uk, the expected solid-state conformation can be inferred from studies of related molecules. For instance, the crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide reveals that the cyclohexyl group adopts a stable chair conformation. It is highly probable that the cyclohexyl substituent in this compound also assumes this low-energy chair conformation in the solid state to minimize steric strain.

Furthermore, studies on the parent 2-azetidinone molecule have shown that the four-membered ring is essentially planar. researchgate.net This planarity is a characteristic feature of the β-lactam ring system. Therefore, the solid-state structure of this compound is anticipated to consist of a planar azetidinone ring with the cyclohexyl group in a chair conformation bonded to the nitrogen atom. The precise bond lengths, bond angles, and torsion angles of the molecule would be definitively established through X-ray crystallographic analysis.

Table 1: Expected Structural Features of this compound in the Solid State

| Structural Feature | Expected Conformation/Geometry |

| Azetidinone Ring | Planar |

| Cyclohexyl Group | Chair Conformation |

The potential for cis/trans isomerism in substituted 2-azetidinones is a critical aspect of their stereochemistry, often influencing their biological activity and chemical reactivity. In the context of this compound, if substituents are present on the azetidinone ring at positions 3 and 4, their relative orientation to each other would define the cis or trans nature of the isomer.

The Staudinger reaction, a common method for synthesizing β-lactams, can yield either cis or trans isomers depending on the reaction conditions and the nature of the reactants. mdpi.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for distinguishing between these stereoisomers.

In a study on a related compound, 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one, the trans stereochemistry was unequivocally assigned based on the analysis of its ¹H-NMR spectrum. mdpi.org The coupling constant (J-value) between the protons at the C-3 and C-4 positions of the azetidinone ring was found to be 1.55 Hz, a value consistent with a trans arrangement. In contrast, a larger coupling constant would be expected for the cis isomer due to the dihedral angle between the vicinal protons. Similar NMR-based approaches can be applied to confirm the stereochemistry of any synthesized isomers of this compound. Infrared (IR) spectroscopy can also provide supporting evidence, as the vibrational frequencies of the β-lactam carbonyl group can differ between cis and trans isomers. nih.gov

Table 2: Spectroscopic Data for Stereochemical Confirmation of a Related Trans-2-Azetidinone

| Compound | Spectroscopic Technique | Key Finding for Stereochemistry | Reference |

| 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one | ¹H-NMR Spectroscopy | Coupling constant of H-3 and H-4 is 1.55 Hz, indicative of trans stereochemistry. | mdpi.org |

| 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one | ¹³C-NMR Spectroscopy | β-lactam carbonyl signal at 167.23 ppm. | mdpi.org |

| 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one | IR Spectroscopy | β-lactam carbonyl absorption at 1778.0 cm⁻¹. | mdpi.org |

The presence of a proton donor (the N-H group in the unsubstituted azetidinone ring, though in this case it is substituted) and a proton acceptor (the carbonyl oxygen) in the 2-azetidinone structure allows for the formation of hydrogen bonds. mdpi.com In N-substituted azetidinones like this compound, the amide nitrogen is tertiary and thus lacks a hydrogen atom for donation. However, the carbonyl oxygen remains a potent hydrogen bond acceptor.

In the crystalline lattice, intermolecular hydrogen bonds can be formed between the carbonyl oxygen of one molecule and hydrogen atoms from the cyclohexyl ring of a neighboring molecule (C-H···O interactions). While weaker than conventional N-H···O or O-H···O hydrogen bonds, these interactions can play a significant role in stabilizing the crystal packing. nih.gov

Studies on similar N-acylhydrazone structures have shown the presence of N-H···O hydrogen bonds that form ribbon-like motifs in the crystal structure. nih.gov In the absence of a classic hydrogen bond donor on the azetidinone ring of this compound, the analysis of its crystal structure would focus on identifying these weaker C-H···O intermolecular interactions and other non-covalent forces, such as van der Waals interactions, which collectively dictate the supramolecular architecture. The study of intramolecular hydrogen bonding would be relevant if substituents on the cyclohexyl ring were capable of interacting with the azetidinone carbonyl group. nih.gov

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₉H₁₅NO, combustion analysis is the standard method employed. preparatorychemistry.comresearchgate.netlibretexts.orgchemteam.info In this process, a weighed sample of the compound is completely burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amount of nitrogen is typically determined separately.

From the masses of CO₂ and H₂O produced, the masses and percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen, if present, is usually determined by difference. For nitrogen-containing compounds, a separate analysis is often performed. The experimentally determined elemental composition is then compared with the theoretical values calculated from the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₅NO)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 70.54 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 9.89 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.15 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.42 |

| Total | 153.25 | 100.00 |

This theoretical data provides a benchmark against which the results of experimental elemental analysis can be compared to confirm the purity and empirical formula of a synthesized sample of this compound. mdpi.com

Reactivity and Chemical Transformations of 1 Cyclohexyl 2 Azetidinone

Ring-Opening Reactions

The high reactivity of the β-lactam ring is largely due to the strained amide bond. The carbonyl group in a β-lactam exhibits higher reactivity compared to a standard acyclic amide because the ring strain facilitates cleavage of the acyl-nitrogen bond upon nucleophilic attack. bhu.ac.in This increased electrophilicity of the carbonyl carbon is a key factor in its chemical behavior. bhu.ac.inlibretexts.org

The most common reaction pathway for β-lactams like 1-cyclohexyl-2-azetidinone is nucleophilic attack at the electrophilic carbonyl carbon. youtube.com This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C2-N1 bond (acyl-nitrogen fission), opening the four-membered ring. bhu.ac.in

A variety of nucleophiles can initiate this ring-opening. For instance, reaction with amines leads to the formation of β-amino amides. bhu.ac.in This process begins with the nucleophilic attack by the amine on the carbonyl carbon, followed by ring cleavage to yield the corresponding amide product. bhu.ac.in

The general mechanism can be summarized as follows:

A nucleophile attacks the partially positive carbonyl carbon. libretexts.org

The C=O double bond breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com

The strained ring opens by cleaving the bond between the carbonyl carbon and the nitrogen atom. bhu.ac.in

This reactivity is fundamental to the biological action of β-lactam antibiotics, which act by acylating and inactivating enzymes essential for bacterial cell wall synthesis. derpharmachemica.com

Ring-opening of this compound can proceed via two main pathways: cleavage of the C2-N1 (acyl-nitrogen) bond or the N1-C4 bond. The acyl-nitrogen bond (C2-N1) is generally more susceptible to cleavage due to the electrophilic nature of the C2 carbonyl carbon. bhu.ac.in Nucleophilic attack at this position, as described above, is the predominant mechanism for ring-opening. bhu.ac.in

Cleavage of the N1-C4 bond is less common but can occur under specific conditions, such as in certain rearrangement reactions or through the action of specific reagents that target this bond.

The selectivity of the ring-opening reaction—specifically, which bond is cleaved and the nature of the resulting product—is influenced by several factors:

Nature of the Nucleophile: Strong nucleophiles will readily attack the carbonyl carbon, leading to acyl-nitrogen bond cleavage. bhu.ac.inyoutube.com

Substituents on the Ring: The electronic and steric properties of substituents on the azetidinone ring can influence the reactivity and regioselectivity of the ring-opening. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack. masterorganicchemistry.com

Reaction Conditions: Factors such as the solvent, temperature, and the presence of catalysts (e.g., Lewis acids) can significantly affect the reaction pathway and selectivity. mdpi.com For example, Lewis acid catalysis can activate the carbonyl group, facilitating nucleophilic attack. acs.org

| Factor | Influence on Ring-Opening | Example |

| Nucleophile Strength | Stronger nucleophiles favor attack at the carbonyl carbon. | Amines readily open the ring to form β-amino amides. bhu.ac.in |

| Ring Substituents | Electron-withdrawing groups enhance carbonyl reactivity. | Substituents at the α-position of a ketene (B1206846) have a dominant effect on the feasibility of cycloaddition reactions to form the ring, which in turn affects its subsequent reactivity. mdpi.com |

| Catalysis | Lewis acids can activate the carbonyl group for attack. | Lewis acid catalyzed cycloaddition has been used in the synthesis of functionalized tetrahydroquinolines via azetidine (B1206935) ring opening. acs.org |

Ring-Expansion Reactions

Beyond simple ring-opening, this compound can undergo reactions that expand the four-membered ring into larger heterocyclic structures. These transformations are often driven by the release of ring strain and can be initiated photochemically or with specific reagents.

Photochemical irradiation provides the energy needed to induce rearrangements in strained ring systems. Azetidinone derivatives can undergo photochemical rearrangement to form five-membered rings like pyrroles. bhu.ac.in This type of reaction typically proceeds through the formation of a biradical intermediate. bhu.ac.in

The general mechanism involves:

Photochemical excitation of the azetidinone.

Intramolecular hydrogen shift, generating a 1,3-biradical intermediate. bhu.ac.in

Ring closure of the intermediate to form an unstable bicyclic compound. bhu.ac.in

Subsequent rearrangement and loss of a small molecule (like water) to yield the final pyrrole (B145914) product. bhu.ac.in

These photochemical methods offer a pathway to complex heterocyclic structures from relatively simple azetidinone precursors. nottingham.ac.ukbeilstein-journals.org

Functional Group Modifications

In addition to reactions that break the ring, the functional groups of this compound can be modified while leaving the core azetidinone structure intact. The primary site for such modification is the carbonyl group itself. For example, the reduction of the carbonyl group is a common transformation.

Reduction of the C2-carbonyl group in N-substituted azetidin-2-ones is a widely used method for the synthesis of the corresponding azetidines. acs.org This transformation is typically achieved using reducing agents like diborane, lithium aluminum hydride (LiAlH₄), or alanes. acs.org These reactions generally proceed with good yield and retain the stereochemistry of any substituents on the ring. acs.org This allows for the conversion of a β-lactam into a fully saturated four-membered azetidine ring, providing access to a different class of heterocyclic compounds.

N-Sulfenylation

The introduction of a sulfenyl group onto the nitrogen atom of the β-lactam ring is a significant transformation that can lead to compounds with interesting biological properties. A versatile method for the N-sulfenylation of azetidinones involves a radical-based strategy. youtube.comyoutube.com This approach utilizes N-bromo-azetidinones as precursors, which react with disulfides in the presence of a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical catalyst. youtube.comyoutube.commedchem101.com

The process begins with the synthesis of the N-bromo derivative of this compound. This intermediate is then subjected to the TEMPO-catalyzed reaction with a suitable disulfide (R-S-S-R), yielding the corresponding N-sulfenylated product. The reaction conditions have been optimized to provide N-alkylthio- or N-arylthio-azetidinones in yields ranging from 55% to 92%. youtube.commedchem101.com The reactivity of the N-bromo-azetidinone intermediate in the presence of the TEMPO radical has been investigated through spectroscopic studies, including NMR and electron paramagnetic resonance (EPR). youtube.comyoutube.commedchem101.com

This method provides a valuable route to a range of N-sulfenylated β-lactams. youtube.com Azetidinones bearing a sulfenyl group on the lactam nitrogen have been noted for their potential as antimicrobial agents and enzyme inhibitors. youtube.comyoutube.commedchem101.com

Table 1: N-Sulfenylation of a Model Azetidinone

| Reactant | Reagent | Catalyst | Product | Yield |

| N-Bromo-azetidinone | Diphenyl disulfide | TEMPO | N-Phenylthio-azetidinone | High |

| N-Bromo-azetidinone | Dialkyl disulfide | TEMPO | N-Alkylthio-azetidinone | 55-92% |

Selective Ester Cleavage

Selective cleavage of ester functionalities in the presence of the β-lactam ring is a crucial transformation for the synthesis of more complex azetidinone derivatives. Research has demonstrated the feasibility of such selective reactions under specific conditions. For instance, in a study involving 1,3,3-trisubstituted 4-[2′-(O-diarylacyl)-hydroxyphenyl]-2-azetidinones, treatment with sodium hydroxide (B78521) in ethanol (B145695) at room temperature resulted in the selective cleavage of the ester linkage. organic-chemistry.org This reaction yielded the corresponding 4-(2′-hydroxyphenyl)-2-azetidinones, leaving the β-lactam ring intact. organic-chemistry.org

The structure of the resulting products was confirmed through various analytical and spectral techniques, including IR, ¹H and ¹³C NMR, and mass spectrometry, as well as 2-D NMR studies. organic-chemistry.org While this specific example does not involve this compound itself, the principle of selective ester hydrolysis under mild basic conditions can be applied to derivatives of this compound bearing ester-containing side chains. The ability to deprotect a carboxylic acid or reveal a hydroxyl group selectively allows for further functionalization or the synthesis of final target molecules. organic-chemistry.org

Table 2: Selective Ester Cleavage in a Model Azetidinone System

| Substrate | Reagent | Solvent | Condition | Product |

| 4-[2′-(O-diarylacyl)-hydroxyphenyl]-2-azetidinone | Sodium hydroxide | Ethanol | Room Temperature | 4-(2′-hydroxyphenyl)-2-azetidinone |

Derivatization of Side Chains (e.g., Alkyne Moieties for Click Chemistry)

The introduction of reactive handles, such as alkyne moieties, onto the this compound scaffold opens up possibilities for "click chemistry," a powerful tool for bioconjugation and materials science. medchem101.comorganic-chemistry.orginterchim.fr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency, selectivity, and compatibility with a wide range of functional groups and aqueous conditions. organic-chemistry.orgnih.gov

To prepare this compound for click chemistry, a side chain containing a terminal alkyne can be introduced at a suitable position, for example, at the C3 or C4 position of the azetidinone ring, or as a substituent on the N-cyclohexyl group. This alkynylated derivative can then react with an azide-containing molecule to form a stable triazole linkage. nih.gov This strategy has been widely used for labeling biomolecules and synthesizing complex molecular architectures. medchem101.cominterchim.fr

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click reaction that is particularly useful in biological systems where copper toxicity is a concern. youtube.com This method employs a strained cycloalkyne, which reacts readily with an azide (B81097) without the need for a catalyst. youtube.com

Table 3: Representative Azide-Alkyne Click Chemistry Reaction

| Alkyne-functionalized Azetidinone | Azide Partner | Catalyst | Product |

| 1-Cyclohexyl-3-(prop-2-yn-1-yl)-2-azetidinone | Benzyl azide | Copper(I) salt | 1-Cyclohexyl-3-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl-2-azetidinone |

| 1-Cyclohexyl-4-(prop-2-yn-1-yloxy)-2-azetidinone | Azido-functionalized biomolecule | None (for SPAAC with a strained alkyne) | Triazole-linked azetidinone-biomolecule conjugate |

Cycloaddition and Annulation Reactions of Modified Azetidinones

The β-lactam ring of modified 1-cyclohexyl-2-azetidinones can participate in or influence cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures. These reactions are powerful tools for building molecular complexity in a controlled manner. nih.govrsc.org

For instance, a modified this compound bearing an unsaturated side chain could undergo an intramolecular cycloaddition. Depending on the nature of the dienophile and diene components within the side chain, various fused ring systems can be constructed. The stereochemistry of the substituents on the azetidinone ring can direct the stereochemical outcome of the cycloaddition.

Formal [4+2] and [2+2] cycloadditions are common strategies for constructing six- and four-membered rings, respectively. nih.govuchicago.edu While specific examples involving this compound derivatives in such reactions are not extensively documented in readily available literature, the principles of cycloaddition chemistry suggest that appropriately functionalized derivatives would be viable substrates. For example, an azetidinone with a diene moiety at C3 and a dienophile at C4 could potentially undergo an intramolecular Diels-Alder reaction to form a bicyclic system.

Table 4: Hypothetical Intramolecular Cycloaddition of a Modified Azetidinone

| Reactant | Reaction Type | Conditions | Product |

| 1-Cyclohexyl-3-(buta-1,3-dien-1-yl)-4-vinyl-2-azetidinone | Intramolecular [4+2] Cycloaddition | Thermal or Lewis Acid Catalysis | Fused bicyclic azetidinone derivative |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. researchgate.netnih.govrsc.org This reaction can be applied to halo-substituted derivatives of this compound to introduce aryl, heteroaryl, or vinyl groups.

For this reaction to be feasible, a halogen atom (e.g., bromine or iodine) would need to be present on the azetidinone scaffold, for instance, at the C3 or C4 position, or on the N-cyclohexyl ring. The palladium-catalyzed coupling of this halo-azetidinone with a boronic acid or a boronic ester in the presence of a base would then yield the corresponding cross-coupled product. researchgate.netnih.gov The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.gov Site-selective couplings are possible when multiple halides are present. researchgate.netnih.govrsc.org

Table 5: Representative Suzuki-Miyaura Coupling of a Halo-Azetidinone Derivative

| Halo-Azetidinone Derivative | Boronic Acid/Ester | Catalyst System | Base | Product |

| 3-Bromo-1-cyclohexyl-2-azetidinone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Cyclohexyl-3-phenyl-2-azetidinone |

| 4-(4-Bromophenyl)-1-cyclohexyl-2-azetidinone | Naphthalene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-Cyclohexyl-4-(4-(naphthalen-2-yl)phenyl)-2-azetidinone |

Organometallic Reactions

Beyond cross-coupling reactions, other organometallic transformations can be employed to modify this compound. Organometallic reagents, such as organolithium or Grignard reagents, can react with electrophilic centers on the azetidinone or its side chains. youtube.com

For example, the carbonyl group of the β-lactam ring can, under certain conditions, be susceptible to nucleophilic attack by highly reactive organometallic reagents, although this can often lead to ring-opening. A more controlled approach involves the reaction of an organometallic reagent with a side chain functional group. For instance, an aldehyde or ketone substituent on the azetidinone ring could undergo nucleophilic addition with an organolithium or Grignard reagent to form a secondary or tertiary alcohol, respectively.

The Stille reaction, which couples an organotin compound with an organic halide or triflate, provides another avenue for C-C bond formation, similar to the Suzuki-Miyaura reaction but with different substrate requirements and reaction conditions. youtube.com The fundamental steps in many of these organometallic catalytic cycles include oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 6: Representative Organometallic Addition to a Modified Azetidinone

| Azetidinone Derivative | Organometallic Reagent | Reaction Type | Product |

| 1-Cyclohexyl-2-oxo-azetidine-3-carbaldehyde | Methylmagnesium bromide | Grignard Reaction | 1-(1-Cyclohexyl-2-oxo-azetidin-3-yl)ethanol |

| 3-Iodo-1-cyclohexyl-2-azetidinone | Tributyl(vinyl)stannane | Stille Coupling | 1-Cyclohexyl-3-vinyl-2-azetidinone |

Synthetic Applications and Derivative Chemistry of 1 Cyclohexyl 2 Azetidinone

As a Building Block in Complex Organic Synthesis

1-Cyclohexyl-2-azetidinone, a member of the β-lactam family, is a valuable synthetic intermediate in organic chemistry. nih.gov The inherent strain of its four-membered ring makes it susceptible to selective bond cleavage, providing access to a variety of functionalized acyclic and cyclic structures. researchgate.net This reactivity has established β-lactams as versatile building blocks for synthesizing complex organic molecules, including biologically significant compounds. researchgate.netglobalresearchonline.net

Synthesis of β-Amino Acids and their Derivatives

The β-lactam ring is a well-established precursor for the synthesis of β-amino acids and their derivatives. researchgate.netmdpi.com These compounds are crucial components of numerous biologically active molecules, natural products, and pharmaceuticals. nih.gov The primary synthetic strategy involves the nucleophilic opening of the strained N1-C2 amide bond of the azetidinone ring. researchgate.net This ring-opening reaction effectively transforms the cyclic amide into a linear β-amino acid derivative.

Various methodologies have been developed for this transformation, often utilizing acidic or basic hydrolysis, or reductive cleavage. The specific substituents on the β-lactam ring can influence the stereochemical outcome of the synthesis, making it a valuable tool in asymmetric synthesis for producing enantiomerically pure β-amino acids. rsc.org These amino acids are not only important for drug development but also serve as chiral starting materials and catalysts in further organic syntheses.

Table 1: Examples of Catalytic Asymmetric Approaches for β-Amino Acid Synthesis

| Catalytic Method | Key Features | Resulting Products |

|---|---|---|

| Hydrogenation | Use of chiral transition metal catalysts (e.g., Rhodium, Ruthenium) for the asymmetric hydrogenation of enamines. | High yields and enantioselectivity for specific β-amino acid derivatives. |